molecular formula C21H27N5 B8615463 4-(6-{[1-(Pentan-3-yl)piperidin-4-yl]amino}pyridazin-3-yl)benzonitrile CAS No. 919493-45-1

4-(6-{[1-(Pentan-3-yl)piperidin-4-yl]amino}pyridazin-3-yl)benzonitrile

Cat. No. B8615463
M. Wt: 349.5 g/mol
InChI Key: FPBCQGNPSDPPPK-UHFFFAOYSA-N
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Patent
US08846677B2

Procedure details

The title compound was prepared by a similar procedure to that described in Example 1, starting from 3-chloro-6-(4-cyanophenyl)pyridazine and 4-amino-1-(1-ethylpropyl)piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[NH2:16][CH:17]1[CH2:22][CH2:21][N:20]([CH:23]([CH2:26][CH3:27])[CH2:24][CH3:25])[CH2:19][CH2:18]1>>[CH2:24]([CH:23]([N:20]1[CH2:21][CH2:22][CH:17]([NH:16][C:2]2[N:3]=[N:4][C:5]([C:8]3[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=3)=[CH:6][CH:7]=2)[CH2:18][CH2:19]1)[CH2:26][CH3:27])[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=CC=C(C=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)C(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)N1CCC(CC1)NC1=CC=C(N=N1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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